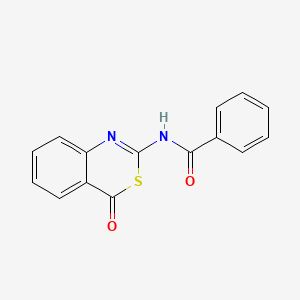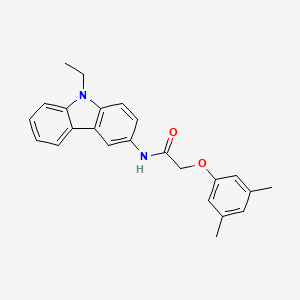
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, an ethoxyphenyl group, and a chromenyl group, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the chromenyl intermediate: This can be achieved through the cyclization of a suitable precursor.
Introduction of the ethoxyphenyl group: This step might involve a substitution reaction where an ethoxy group is introduced to the phenyl ring.
Formation of the enamide: The final step could involve the reaction of the intermediate with a cyano group and an amide group under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert the cyano group to an amine group.
Substitution: The ethoxy group on the phenyl ring could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide
- (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-ethyl-2H-chromen-3-yl)prop-2-enamide
Uniqueness
The unique combination of functional groups in (2E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide might confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H20N2O3 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-20-10-8-19(9-11-20)24-22(25)18(14-23)13-17-12-16-6-4-5-7-21(16)27-15(17)2/h4-13,15H,3H2,1-2H3,(H,24,25)/b18-13+ |
InChI-Schlüssel |
FTWOHCPLHFTOQX-QGOAFFKASA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/C#N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=CC=CC=C3OC2C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627162.png)
![N-carbamimidoyl-4-{[(E)-thiophen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11627166.png)
![4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627173.png)
![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11627179.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627194.png)
![Diethyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11627202.png)

![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627210.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627211.png)
![3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627216.png)

